Volemitol

Plant Physiology Phloem Transport Carbon Partitioning

Volemitol (CAS 488-38-0), also known as D-glycero-D-manno-heptitol or α-sedoheptitol, is a naturally occurring seven-carbon sugar alcohol (heptitol) with the molecular formula C₇H₁₆O₇ and a molar mass of 212.198 g/mol. Its melting point is 152–153 °C.

Molecular Formula C7H16O7
Molecular Weight 212.20 g/mol
CAS No. 488-38-0
Cat. No. B1209155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVolemitol
CAS488-38-0
SynonymsD-glycero-D-galacto-heptitol
L-glycero-D-manno-heptitol
L-glycero-D-mannoheptitol
perseitol
perseitol, (L-galacto)-isomer
perseitol,. (L-glycero-D-galacto)-isome
Molecular FormulaC7H16O7
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(CO)O)O)O)O)O)O
InChIInChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1
InChIKeyOXQKEKGBFMQTML-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility64.6 mg/mL at 18 °C

Structure & Identifiers


Interactive Chemical Structure Model





Volemitol (CAS 488-38-0) Procurement Guide: Distinguishing the C7 Heptitol from Common C5/C6 Sugar Alcohol Alternatives


Volemitol (CAS 488-38-0), also known as D-glycero-D-manno-heptitol or α-sedoheptitol, is a naturally occurring seven-carbon sugar alcohol (heptitol) with the molecular formula C₇H₁₆O₇ and a molar mass of 212.198 g/mol [1]. Its melting point is 152–153 °C [2]. Unlike the more ubiquitous six-carbon sugar alcohols (e.g., mannitol, sorbitol) or five-carbon xylitol, volemitol possesses a seven-carbon backbone that confers distinct physicochemical properties and unique, species-specific metabolic roles, particularly as a major photosynthetic product and phloem translocate in certain Primula species [3]. This structural divergence from common polyols forms the basis for its specialized applications and necessitates a comparative evaluation against its closest C7 analogs.

Why Volemitol (488-38-0) Cannot Be Replaced by Mannitol or Other Common Polyols: Key Differentiators in Plant Physiology and Bioanalytical Workflows


Generic substitution of volemitol with more common six-carbon sugar alcohols (e.g., mannitol, sorbitol) or even other C7 heptitols (e.g., perseitol) is not feasible for several key scientific and industrial use cases. Volemitol possesses a distinct seven-carbon skeleton that differentiates it from C5/C6 polyols, leading to unique chromatographic retention and detection profiles essential for analytical specificity [1]. Furthermore, its physiological role is distinct; it is the major nonstructural carbohydrate in Primula leaves, reaching concentrations up to 50 mg/g fresh weight (≈25% dry weight), and serves as a prominent phloem-mobile carbohydrate, accounting for 24% of phloem sap [2]. Its biosynthesis proceeds via a specific, novel, NADPH-dependent sedoheptulose reductase, an enzyme with high substrate specificity that is absent in species using other polyols [3]. Therefore, for research focused on C7 sugar metabolism, phloem transport studies, or methods requiring precise polyol discrimination, only volemitol provides the required specificity.

Quantitative Comparative Evidence for Volemitol (CAS 488-38-0) Versus In-Class and Cross-Class Alternatives


Comparative Leaf Carbohydrate Accumulation: Volemitol vs. Sedoheptulose and Sucrose in Primula

In Primula x polyantha source leaves, volemitol is the dominant nonstructural carbohydrate, accumulating to 50 mg/g fresh weight, which is 1.4-fold higher than sedoheptulose (36 mg/g fresh weight) and over 12-fold higher than sucrose (4 mg/g fresh weight) [1]. This quantitative dominance establishes volemitol, not sucrose, as the primary carbon storage and transport form in this species.

Plant Physiology Phloem Transport Carbon Partitioning

Phloem Sap Mobility: Volemitol vs. Sucrose as a Transport Carbohydrate

Using the EDTA-exudation technique, volemitol was identified as a major phloem-mobile carbohydrate, comprising approximately 24% (mol/mol) of phloem sap carbohydrates. This is second only to sucrose, which accounted for 63% [1]. This data confirms that volemitol is actively transported in the phloem, a functional property that distinguishes it from many other sugar alcohols which are primarily storage compounds.

Phloem Physiology Assimilate Transport Sugar Alcohols

Biosynthetic Enzyme Specificity: Sedoheptulose Reductase Kinetics for Volemitol Production

The biosynthesis of volemitol in Primula is catalyzed by a novel, NADPH-dependent sedoheptulose reductase. This enzyme exhibits high substrate specificity and saturable kinetics with an apparent Km of 21 mM for sedoheptulose and 0.4 mM for NADPH, operating optimally at pH 7.0–8.0 [1]. The existence of this specific enzyme pathway in volemitol-accumulating species provides a clear biochemical differentiator from organisms that produce other heptitols (e.g., perseitol in avocado) via distinct routes.

Enzymology Plant Biochemistry Sugar Alcohol Biosynthesis

Analytical Resolution: HPLC Separation of Volemitol from Perseitol and Other Carbohydrates

High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD) analysis of polyanthus leaf carbohydrates clearly resolves volemitol from a panel of common sugars and sugar alcohols, including its close C7 heptitol analog, perseitol (D-glycero-D-galacto-heptitol) [1]. This analytical separation is critical for accurate quantification in complex biological matrices, where misidentification of C7 isomers could lead to erroneous metabolic conclusions.

Analytical Chemistry Chromatography Metabolomics

Microbial Oxidation Selectivity: Acetobacter suboxydans Converts Volemitol to Two Distinct Heptuloses

The biochemical oxidation of volemitol by Acetobacter suboxydans proceeds readily and nearly quantitatively to produce a mixture of two heptuloses: D-mannoheptulose and D-altroheptulose (sedoheptulose) [1]. This reaction is distinct from the oxidation of other heptitols and demonstrates a specific, enzyme-mediated transformation that can be exploited for the synthesis of valuable rare sugars.

Biocatalysis Microbial Oxidation Rare Sugar Synthesis

Dietary Occurrence: Comparative Concentrations of C7 Sugars and Heptitols in Avocado

In a pooled analysis of avocado fruit data, the concentration of volemitol was reported as 1.06 mg/100 g fresh weight, which is over 200-fold lower than the concentrations of mannoheptulose (240.2 mg/100 g) and perseitol (292.9 mg/100 g) [1]. This stark quantitative difference establishes volemitol as a low-abundance metabolite in avocado, in contrast to its dominant role in Primula species, highlighting its species-specific accumulation and functional divergence.

Food Science Nutritional Biochemistry Metabolomics

Defined Scientific and Industrial Use Cases for Volemitol (CAS 488-38-0) Validated by Comparative Evidence


Plant Physiology Research: A Model Compound for Non-Sucrose Phloem Transport and C7 Carbon Partitioning

Volemitol is the compound of choice for investigating alternative phloem loading and transport mechanisms in plants that utilize sugar alcohols. As a dominant leaf carbohydrate (up to 50 mg/g FW) and a major phloem translocate (≈24% of sap carbohydrates) in Primula, it serves as a specific and quantifiable marker for studies on carbon allocation, source-sink relationships, and the physiology of non-sucrose transport [1]. Its use is essential over sucrose or mannitol for accurately modeling polyol-based transport systems.

Analytical Chemistry and Metabolomics: A High-Purity Reference Standard for C7 Sugar Alcohol Discrimination

Given the proven chromatographic resolution of volemitol from its C7 isomer perseitol via HPLC-PAD, and from mannitol via HPAE chromatography and 13C NMR spectroscopy [1][2], high-purity volemitol is an indispensable analytical reference standard. It is required for the accurate identification and quantification of C7 polyols in complex biological matrices from plants (e.g., Primula, Pelvetia), fungi (e.g., Lactarius volemus), and bacteria, where misassignment could invalidate metabolic flux or biomarker discovery studies.

Enzymology and Metabolic Engineering: A Specific Substrate for Sedoheptulose Reductase Studies

Volemitol is a direct product of the novel NADPH-dependent sedoheptulose reductase (apparent Km for sedoheptulose = 21 mM, for NADPH = 0.4 mM) found in Primula species [3]. This makes it an essential tool for in vitro enzyme assays designed to characterize this specific reductase, to screen for inhibitors, or to serve as a substrate for reverse-reaction studies. It is also a key intermediate for engineering volemitol biosynthesis in heterologous systems.

Biocatalysis and Rare Sugar Synthesis: A Precursor for the Dual Production of D-Mannoheptulose and Sedoheptulose

Volemitol is a unique and efficient substrate for the biocatalytic production of two high-value rare sugars. The near-quantitative oxidation of volemitol by Acetobacter suboxydans yields an approximately 1:1 mixture of D-mannoheptulose and sedoheptulose (D-altroheptulose) [4]. This single-step conversion from a commercially available precursor provides a streamlined route to D-mannoheptulose (a research tool as a hexokinase inhibitor) and sedoheptulose (a critical intermediate in the pentose phosphate pathway and a target for carbon metabolism research).

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